Byakangelicin
Overview
Description
Synthesis Analysis
Byakangelicin's synthesis involves the base-catalyzed cyclization of ortho-acyl(hydroxy)coumarins with haloacetic acid esters. This method has been developed to prepare a series of new 8-alkoxycarbonyl- and 8-acylangelicins, showcasing the versatility in its synthesis for further chemical modification and study (Tolmachev et al., 2001).
Molecular Structure Analysis
The crystal structure of byakangelicin has been determined by X-ray diffraction, revealing its triclinic crystal system. The absolute configuration of the molecules was estimated to be in the S-form, with two molecules with different conformations in an asymmetric unit. This structural information is crucial for understanding the compound's interaction with biological targets and its pharmacological effects (Kim et al., 2002).
Chemical Reactions and Properties
Byakangelicin has been involved in various chemical reactions, such as reactions with nitrogen-containing reagents. These reactions result in the formation of amine amides and neutral amides, indicating the compound's reactivity and potential for chemical modification for therapeutic purposes (Murayama et al., 1970).
Physical Properties Analysis
Although specific studies detailing the physical properties of byakangelicin, such as melting point, solubility, and stability, were not identified in this search, the crystallographic study provides insights into its density and molecular geometry, which are fundamental aspects of its physical characteristics.
Chemical Properties Analysis
Byakangelicin exhibits significant biological activities, including aldose reductase inhibition, which is relevant in the treatment of galactosemic cataract and diabetic complications. It also shows potential in modulating cytochrome P450 enzymes, indicating its influence on drug metabolism and potential drug interactions (Shin et al., 1998); (Yang et al., 2011).
Scientific Research Applications
Field
Application Summary
Byakangelicin is used in the extraction of plant materials due to its distinctive properties . It is specifically used in the extraction of oxypeuced
Application in Hepatology
Field
Application Summary
Byakangelicin has been found to have a protective effect on liver injury and fibrosis . It is used in the treatment of carbon tetrachloride-induced liver injury .
Methods and Procedures
The hepatoprotective effect of Byakangelicin was observed in animal experiments . The effect of Byakangelicin on 4-HNE–induced hepatocyte (HepG2) apoptosis was studied and its related pathways were explored .
Results
Results showed that Byakangelicin can inhibit related pathways . It was found to have a protective effect on liver injury and fibrosis .
Application in Traditional Medicine
Field
Application Summary
Byakangelicin, as a traditional medicine, is used to treat colds, headaches, and toothaches . It is one of the furanocoumarins extracted from the root of Byakangelicin .
Methods and Procedures
Byakangelicin is extracted from the root of Byakangelicin and used in traditional medicine practices .
Results
Byakangelicin has been reported to modulate the brain distribution of various bioactive compounds by improving accumulation and consequently boosting their curative effectiveness .
Safety And Hazards
Future Directions
Byakangelicin has been found to play a role in the development of liver fibrosis and to resist fibrosis and reduce liver cell damage in a model of carbon tetrachloride-induced liver fibrosis in mice . It could serve as a modulator to allow improved brain accumulation of diverse active compounds (Umb, Cur, and Dox) and enhanced therapeutic effects .
properties
IUPAC Name |
9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346879 | |
Record name | AC1LDCJL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mukurozidiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(Rac)-Byakangelicin | |
CAS RN |
19573-01-4, 482-25-7 | |
Record name | AC1LDCJL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | byakangelicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Mukurozidiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
Record name | Mukurozidiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.